5-Hydroxy-5-(2,4-difluorophenyl)pentene
Description
5-Hydroxy-5-(2,4-difluorophenyl)pentene is a fluorinated organic compound featuring a pentene backbone substituted with a hydroxyl group and a 2,4-difluorophenyl moiety at the fifth carbon. The 2,4-difluorophenyl group is characterized by two fluorine atoms at the ortho and para positions of the aromatic ring, which confer electron-withdrawing effects and enhance steric stability. The hydroxyl group contributes to polarity, influencing solubility and reactivity.
Properties
CAS No. |
123940-60-3 |
|---|---|
Molecular Formula |
C11H12F2O |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)pent-4-en-1-ol |
InChI |
InChI=1S/C11H12F2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h2,5-7,11,14H,1,3-4H2 |
InChI Key |
PKRSPWVVSHBBMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1=C(C=C(C=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 5-Hydroxy-5-(2,4-difluorophenyl)pentene with key structural analogs, emphasizing substituent variations and their implications:
Key Observations :
- Fluorine Positioning: The 2,4-difluorophenyl group in the target compound and tosufloxacin maximizes electronic and steric effects, improving biological interactions compared to mono- or meta-fluorinated analogs (e.g., 3-fluorophenyl in ) .
- Hydroxyl vs. Halogens : Substituting hydroxyl with chlorine (as in 2-Chloro-5-(3-fluorophenyl)-1-pentene) increases lipophilicity but may reduce solubility and hydrogen-bonding capacity.
- Aromatic vs.
Spectral and Physical Properties
Spectral data from analogous compounds () provide insights into functional group behavior:
- IR Spectroscopy : The absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands validate tautomeric forms . For the target compound, expect νO-H (~3200–3600 cm⁻¹) and aromatic C-F stretches (~1100–1250 cm⁻¹).
- NMR : In 2,4-difluorophenyl-containing compounds, distinct splitting patterns arise from fluorine’s magnetic anisotropy, aiding structural confirmation .
Computational Insights
Such approaches could model the target compound’s electronic structure, explaining substituent effects on stability and reactivity .
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